molecular formula C22H19N3O4 B12041107 2-ethoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl benzoate

2-ethoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl benzoate

Cat. No.: B12041107
M. Wt: 389.4 g/mol
InChI Key: YVRRHUGPDGTDJL-BUVRLJJBSA-N
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Preparation Methods

The synthesis of 2-ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl benzoate involves multiple steps, typically starting with the preparation of the core phenyl benzoate structure. The ethoxy and isonicotinoylcarbohydrazonoyl groups are then introduced through a series of reactions involving esterification and hydrazone formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product’s purity and yield

Chemical Reactions Analysis

2-ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl benzoate can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form stable complexes with these targets, modulating their activity. The pathways involved can vary depending on the specific application, but typically include inhibition or activation of enzymatic functions .

Comparison with Similar Compounds

Similar compounds include:

These compounds share similar core structures but differ in their substituent groups, which can significantly impact their chemical properties and applications. The unique combination of functional groups in 2-ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl benzoate makes it particularly valuable for specific research purposes.

Properties

Molecular Formula

C22H19N3O4

Molecular Weight

389.4 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] benzoate

InChI

InChI=1S/C22H19N3O4/c1-2-28-20-14-16(15-24-25-21(26)17-10-12-23-13-11-17)8-9-19(20)29-22(27)18-6-4-3-5-7-18/h3-15H,2H2,1H3,(H,25,26)/b24-15+

InChI Key

YVRRHUGPDGTDJL-BUVRLJJBSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=NC=C2)OC(=O)C3=CC=CC=C3

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=NC=C2)OC(=O)C3=CC=CC=C3

solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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